Ampicillinyl-D-phenylglycine
Overview
Description
Ampicillinyl-D-phenylglycine is a compound with the molecular formula C24H26N4O5S . It is also known as Ampicillin EP Impurity E . The molecular weight of this compound is 482.6 g/mol .
Synthesis Analysis
The impurity this compound originates during the preparation of Ampicillin trihydrate. The amidation of the carboxylic acid of Ampicillin with D-phenylglycine generates this compound . A facile synthetic process for these impurities was developed from commercially available raw materials .Molecular Structure Analysis
The IUPAC name of this compound is (2R)-2-[[ (2S,5R,6R)-6-[[ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid . The InChI and SMILES strings provide further details about its molecular structure .Scientific Research Applications
Metabolic Engineering for Production : Müller et al. (2006) discuss how metabolic engineering can be applied to produce D-phenylglycine (D-Phg), a crucial side chain building block for semi-synthetic antibiotics like ampicillin, from glucose. This involves creating an artificial biosynthesis pathway to convert phenylpyruvate to D-Phg (Müller et al., 2006).
Production from Racemic Mixtures : Bossi et al. (1998) explored the production of pure D-phenylglycine from racemic mixtures using Penicillin G acylase in a process that involves trapping the enzyme in a multicompartment electrolyzer to prevent reverse reactions, thereby enhancing the production efficiency (Bossi et al., 1998).
Solubility Studies for Ampicillin Production : Felix et al. (2016) and Santana et al. (2010) conducted studies on the solubility of ampicillin and phenylglycine in various conditions, crucial for understanding and optimizing the crystallization step in the enzymatic synthesis of ampicillin (Felix et al., 2016), (Santana et al., 2010).
Green Chemistry in Ampicillin Synthesis : Langen et al. (2001) investigated the recycling of D-phenylglycine in the ampicillin production process. Their research suggests that using a mixture of side-chain donors, including D-phenylglycine, can make the process more economical and environmentally friendly (Langen et al., 2001).
Improving Enzymatic Synthesis Efficiency : Youshko et al. (2002) and others have focused on optimizing the penicillin acylase-catalyzed synthesis of ampicillin, enhancing its efficiency through methods like applying a pH gradient or exploring the adsorption of components on hydrophobic resins (Youshko et al., 2002), (Vieira et al., 2003).
Synthetic Methods for D-Phenylglycine : YamadaShun-ichi and HashimotoShun-ichi (1976) described a method for the asymmetric synthesis of D-phenylglycine, a vital component in penicillin and cephalosporin antibiotics (YamadaShun-ichi & HashimotoShun-ichi, 1976).
Mechanism of Action
Target of Action
Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .
Mode of Action
Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .
Biochemical Pathways
The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .
Result of Action
The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .
Properties
IUPAC Name |
(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAAMYOCWYQYDF-OSAVLUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153005 | |
Record name | Ampicillinyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207726-28-0 | |
Record name | Ampicillinyl-D-phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillinyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLINYL-D-PHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.